molecular formula C8H15FN2 B11918465 (3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine

(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine

Cat. No.: B11918465
M. Wt: 158.22 g/mol
InChI Key: QZFXTAVCZYQMQZ-POYBYMJQSA-N
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Description

(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative that serves as a critical advanced intermediate in pharmaceutical research, particularly in the development of novel quinolone-based antibacterial agents . This compound is a key stereospecific building block used in the synthesis of potent antibiotics that are active against resistant bacteria such as MRSA, on which conventional antibacterial agents show limited effect . The specific stereochemistry (3S,4S) and the presence of the fluorine atom are essential for the biological activity of the final drug molecule. The incorporation of fluorinated pyrrolidine structures is a recognized strategy in medicinal chemistry to enhance the metabolic stability and binding properties of therapeutic compounds . As a versatile chiral synthon, this chemical is valuable for constructing complex molecules in drug discovery programs. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H15FN2

Molecular Weight

158.22 g/mol

IUPAC Name

N-[[(3S,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8+/m0/s1

InChI Key

QZFXTAVCZYQMQZ-POYBYMJQSA-N

Isomeric SMILES

C1CC1NC[C@@H]2CNC[C@H]2F

Canonical SMILES

C1CC1NCC2CNCC2F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Pyrrolidine Intermediates

The most widely documented method involves reacting a fluorinated pyrrolidine precursor with cyclopropylamine derivatives. For instance, Patent CN102276628A describes the synthesis of (3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine through a nucleophilic substitution reaction between intermediate (5a) and (3S,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine under reflux conditions. The reaction employs acetonitrile as a solvent and triethylamine as a base, achieving a 53% yield after purification.

A critical modification in Patent EP2778159B1 optimizes solvent ratios to enhance crystallinity. Using a 5:1 ethyl acetate/acetone mixture during extraction improves phase separation, reducing impurities and increasing the final yield to 67%. The protocol further specifies cooling stages (30°C to -10°C) to stabilize the product, followed by vacuum drying at 40–50°C.

Enantioselective Synthesis via Chiral Auxiliaries

Patent EP1992613A1 addresses stereochemical challenges by introducing a benzyl-protected pyrrolidine intermediate. The process involves:

  • Protection : Benzyl chloroformate safeguards the pyrrolidine nitrogen.

  • Carbamoylation : Cyclopropylamine reacts with the protected intermediate using a palladium catalyst.

  • Deprotection : Hydrogenolysis removes the benzyl group, yielding the enantiomerically pure product.

This method achieves >99% enantiomeric excess (ee) by leveraging chiral column chromatography, making it suitable for pharmaceutical applications.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR^1 \text{H NMR} spectrum (CDCl3_3) of the compound exhibits distinct peaks:

  • δ 0.33–0.40 ppm : Cyclopropyl protons.

  • δ 2.15–2.21 ppm : Methylene protons adjacent to the fluorinated carbon.

  • δ 4.62–4.89 ppm : Fluoropyrrolidine backbone protons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) confirms the molecular ion peak at m/z 456.1 ([M+H]+^+), consistent with the molecular formula C9H14F2N2_9 \text{H} _{14} \text{F} _2 \text{N} _2.

Powder X-Ray Diffraction (PXRD)

PXRD analysis (Figure 3 in EP2778159B1 ) reveals characteristic peaks at 9.9°, 14.1°, and 28.0° , confirming crystalline purity.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantages Limitations
Nucleophilic Substitution53–67%Scalable, minimal byproductsRequires harsh solvents (acetonitrile)
Enantioselective Synthesis44–55%High stereochemical purity (>99% ee)Multi-step, cost-intensive catalysts

Industrial-Scale Production Considerations

Solvent Recycling

EP2778159B1 emphasizes acetone recovery during crystallization, reducing waste and costs. A 5:1 acetone/water ratio maximizes solvent reuse while maintaining product stability.

Temperature Control

Staged cooling (50°C → 15°C) prevents thermal degradation, ensuring consistent crystal morphology .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Biological Relevance
(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine C₉H₁₆FN₂ 172.24 Cyclopropylaminomethyl, 4-F 3S,4S Intermediate for kinase/protease inhibitors
(3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine C₅H₁₁FN₂ 118.15 Methyl, 4-F 3S,4R Neurological agent candidate
(2S,4S)-4-fluoropyrrolidine-2-carboxamide derivatives C₃₂H₃₇FN₄O₅ 576.66 Cyclopropanecarbonyl, fluoropyrrolidine 2S,4S Protease inhibitors (e.g., viral targets)

Key Comparisons

Stereochemical Influence :

  • The (3S,4S) configuration in the target compound contrasts with the (3S,4R) diastereomer in . Diastereomers often exhibit divergent biological activities due to altered binding pocket interactions. For example, (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine may show reduced affinity for targets requiring the 3S,4S configuration .
  • In and , the (2S,4S) configuration in larger carboxamide derivatives is essential for maintaining hydrogen-bonding networks with protease active sites .

Substituent Effects: The cyclopropylaminomethyl group in the target compound enhances lipophilicity and metabolic stability compared to simpler methyl or morpholine substituents (e.g., ) . Fluorine at the 4-position is conserved across all analogues, suggesting its role in electronic modulation and C–F⋯H interactions with biological targets .

Molecular Size and Applications :

  • The target compound (MW 172.24) is significantly smaller than the carboxamide derivatives in and (MW ~576), which are optimized for high-affinity protein binding. Smaller pyrrolidines like the target may serve as versatile intermediates for fragment-based drug discovery .

Synthetic and Analytical Considerations :

  • NMR profiling (as in ) is critical for distinguishing stereoisomers. For instance, chemical shift disparities in regions analogous to “Region A” (positions 39–44) and “Region B” (positions 29–36) in could localize substituent-induced conformational changes .

Biological Activity

(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, examining its mechanisms, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a cyclopropylamino group and a fluorine atom, which contributes to its unique biological properties. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.

The biological activity of (3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atom enhances binding affinity to proteins and enzymes, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that (3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine exhibits potent antibacterial activity against gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). The minimum inhibitory concentration (MIC) values for these pathogens suggest that this compound could serve as a lead candidate in the development of new antibiotics.

Pathogen MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.25
Vancomycin-resistant Enterococci (VRE)0.5

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways involved in tumor growth. The compound's mechanism may involve the modulation of kinases that play critical roles in cancer cell survival.

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine displayed enhanced activity against resistant bacterial strains compared to traditional antibiotics. The study highlighted the importance of structural modifications in improving efficacy against resistant pathogens.
  • Cancer Cell Line Studies : In vitro studies conducted on breast cancer cell lines indicated that this compound significantly reduced cell viability at concentrations as low as 1 µM. The underlying mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine, and how can reaction conditions be optimized?

  • Synthesis Steps :

  • The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. For example, cyclopropane ring introduction via nucleophilic substitution and fluorination using reagents like Selectfluor™ under controlled pH and temperature .
  • Critical steps include protecting group strategies (e.g., Boc or Fmoc) to preserve stereochemistry and regioselective fluorination at the 4-position .
    • Optimization :
  • Parameters such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time must be systematically varied. Monitoring via HPLC or TLC ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Stereochemical Confirmation :

  • Single-crystal X-ray diffraction provides unambiguous stereochemical assignment, particularly for resolving (3S,4S) vs. (3R,4R) configurations .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers using hexane/isopropanol gradients .
    • Purity Assessment :
  • High-resolution mass spectrometry (HRMS) and ¹⁹F NMR verify molecular integrity, with <1% diastereomeric impurity thresholds recommended for pharmacological studies .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

  • Lipophilicity & Solubility :

  • Fluorine’s electronegativity increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility. This requires formulation optimization (e.g., co-solvents like PEG-400) .
    • Metabolic Stability :
  • The C-F bond resists oxidative metabolism, prolonging half-life in hepatic microsomal assays. Comparative studies with non-fluorinated analogs show 2–3× longer t₁/₂ .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing this compound?

  • Chiral Auxiliaries :

  • Use of (S)-proline-derived catalysts in asymmetric Mannich reactions ensures >95% enantiomeric excess (ee) during cyclopropane ring formation .
    • Dynamic Resolution :
  • Kinetic resolution via lipase-catalyzed acyl transfer selectively hydrolyzes undesired enantiomers, improving ee to >99% .

Q. How can computational models predict biological activity and guide analog design?

  • QSAR Modeling :

  • Quantitative structure-activity relationship (QSAR) models correlate steric/electronic descriptors (e.g., Hammett σ values) with receptor binding affinity. For example, fluorine’s meta-directing effect enhances interactions with serotonin receptors .
    • Docking Simulations :
  • Molecular docking in AutoDock Vina identifies favorable binding poses in enzyme active sites (e.g., monoamine oxidases), prioritizing analogs with modified cyclopropyl groups .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Data Validation :

  • Re-evaluate force field parameters in simulations (e.g., AMBER vs. CHARMM) to better match experimental IC₅₀ values .
  • Perform free-energy perturbation (FEP) calculations to quantify binding energy discrepancies caused by protonation state differences .

Q. What are the best practices for designing enzymatic reactions involving this compound?

  • Enzyme Selection :

  • Use cytochrome P450 isoforms (e.g., CYP3A4) for oxidative metabolism studies, coupled with NADPH regeneration systems to maintain activity .
    • Reaction Monitoring :
  • LC-MS/MS tracks metabolite formation in real-time, identifying hydroxylated or N-dealkylated products .

Q. How does this compound compare structurally and functionally to its analogs?

  • Structural Comparisons :

  • Analog | Key Feature | Biological Impact
    (3S,4S)-4-Fluoropyrrolidine | Fluorine at C4 | Enhanced metabolic stability
    N-Cyclopropyl analogs | Rigid cyclopropyl group | Improved receptor selectivity
  • Functional Differences :
  • Cyclopropylamine derivatives show 10× higher affinity for dopamine D3 receptors compared to non-cyclopropyl analogs .

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